molecular formula C17H22N4O4S2 B2637837 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide CAS No. 1058399-19-1

1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2637837
CAS No.: 1058399-19-1
M. Wt: 410.51
InChI Key: RSOYOUAFZUQBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

  • Compounds similar to 1-(methylsulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide have shown moderate to significant antibacterial activity. N-substituted derivatives of related compounds have been studied for their effectiveness against Gram-negative and Gram-positive bacteria (Khalid et al., 2016), (Iqbal et al., 2017).

Anticancer Potential

  • Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to the compound , have been synthesized and evaluated as promising anticancer agents. They demonstrated strong anticancer properties in vitro, suggesting potential therapeutic usefulness (Rehman et al., 2018).

Alzheimer's Disease Research

  • N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, a compound closely related to the one of interest, have been synthesized as potential drug candidates for Alzheimer’s disease. These derivatives showed promising results in enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).

Enzyme Inhibition Studies

  • Studies on related compounds have also focused on enzyme inhibition, particularly butyrylcholinesterase (BChE). These compounds were found to have binding affinity and ligand orientation in active sites of human BChE protein, which is significant in the context of neurological disorders (Khalid et al., 2016).

Antimicrobial Activities

  • Further research on similar compounds has involved their antimicrobial properties. Derivatives of 1,3,4-oxadiazole, which include elements of the compound , have shown varying degrees of antimicrobial activity against several strains of bacteria and fungi (Aziz‐ur‐Rehman et al., 2017).

Tubulin Inhibition in Cancer Therapy

  • Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are structurally related, have been identified as tubulin inhibitors, a property that can be exploited in cancer therapy. These compounds have shown antiproliferative properties, acting on tubulin and affecting cell division in cancer cells (Krasavin et al., 2014).

Properties

IUPAC Name

1-methylsulfonyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-27(23,24)21-10-5-6-13(12-21)16(22)18-17-20-19-15(25-17)9-11-26-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYOUAFZUQBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.